(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes a brominated aromatic ring, ethoxy groups, a cyclohexyl ring, and an imidazolidinone core with a sulfanylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors One common route involves the bromination of 4,5-diethoxybenzaldehyde, followed by a condensation reaction with cyclohexylamine to form the imidazolidinone core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The brominated aromatic ring can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The brominated aromatic ring and sulfanylidene group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Fluorine compounds: Share some reactivity patterns due to the presence of halogen atoms.
Uniqueness
(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a brominated aromatic ring, ethoxy groups, a cyclohexyl ring, and an imidazolidinone core with a sulfanylidene group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H25BrN2O3S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H25BrN2O3S/c1-3-25-17-11-13(15(21)12-18(17)26-4-2)10-16-19(24)23(20(27)22-16)14-8-6-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,22,27)/b16-10- |
InChI Key |
VVJWGUKGLFKBLJ-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)Br)OCC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)Br)OCC |
Origin of Product |
United States |
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